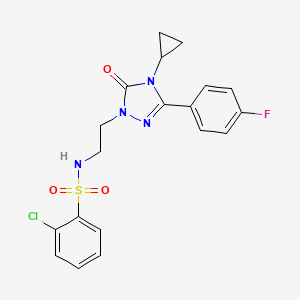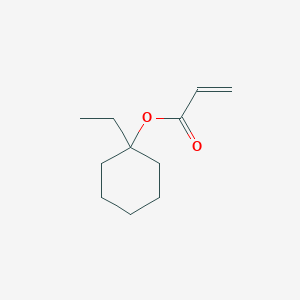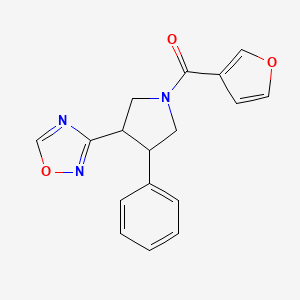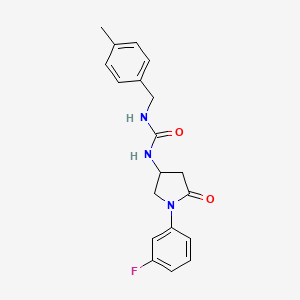
2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine” is a chemical compound with the molecular weight of 180.25 . The compound is in liquid form .
Synthesis Analysis
A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C10H16N2O/c1-10(2,7-11)9-6-8(13-3)4-5-12-9/h4-6H,7,11H2,1-3H3 .
Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 180.25 . The IUPAC name is this compound and the InChI code is 1S/C10H16N2O/c1-10(2,7-11)9-6-8(13-3)4-5-12-9/h4-6H,7,11H2,1-3H3 .
Aplicaciones Científicas De Investigación
Catalytic Amination Processes
The amination of alcohols, such as 1-methoxy-2-propanol, using commercial nickel-on-silica catalysts has been explored, demonstrating the potential for synthesizing amine derivatives with high selectivity. This process illustrates the utility of methoxypyridine compounds in catalytic systems, potentially applicable to the synthesis of 2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine (Bassili & Baiker, 1990).
Photopolymerization
Alkoxyamines bearing chromophore groups, related structurally to methoxypyridine derivatives, have been investigated as photoiniferters in nitroxide-mediated photopolymerization (NMP). These compounds decompose under UV irradiation, generating radicals for initiating polymerization, suggesting applications in materials science (Guillaneuf et al., 2010).
Tautomerism Studies
Research on acridin-9-amines substituted at the nitrogen atom provides insights into the tautomerism of molecules, including methoxypyridine derivatives. Such studies are crucial for understanding molecular behavior in different environments, which can inform the design of drugs and probes (Ebead et al., 2007).
Synthesis of Aminopyridines
Methods for synthesizing 2-alkyl-4-aminopyridines have been developed, showcasing the relevance of methoxy and pyridine derivatives in pharmaceutical chemistry. These compounds serve as building blocks for more complex molecules, potentially including this compound (Hegde et al., 2001).
Nucleophilic Amination Techniques
Innovative protocols for the nucleophilic amination of methoxypyridines, including those bearing methoxy groups, have been developed using sodium hydride in the presence of lithium iodide. This method opens new pathways for synthesizing aminopyridines, highlighting the utility of methoxypyridine compounds in medicinal chemistry (Pang et al., 2018).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(4-methoxypyridin-2-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(2,7-11)9-6-8(13-3)4-5-12-9/h4-6H,7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXSMQDCDNEBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=NC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate](/img/structure/B2664056.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2664059.png)
![N-(2-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2664060.png)


![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2664063.png)
![4-(3-Chloro-4-hydroxyphenyl)-6-methyl-N-[(3-methyl-4-oxoquinazolin-2-yl)methyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B2664068.png)



![2-chloro-8-methyl-3-[(3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]quinoline](/img/structure/B2664074.png)
![1-[5-(2,2,2-Trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B2664075.png)

